molecular formula C11H17Cl2FN2 B11810183 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride

Cat. No.: B11810183
M. Wt: 267.17 g/mol
InChI Key: LQFLNFLAXSYMNE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a piperidine ring at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride typically involves the following steps:

    Nucleophilic Aromatic Substitution: The starting material, 3-fluoroaniline, undergoes a nucleophilic aromatic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The purified 3-Fluoro-4-(piperidin-1-yl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and the fluorine atom on the aniline ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-4-(piperidin-1-yl)aniline
  • 3,5-Difluoro-4-(piperazin-1-yl)aniline dihydrochloride
  • 4-(Piperidin-1-yl)aniline

Comparison:

Properties

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.17 g/mol

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline;dihydrochloride

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H

InChI Key

LQFLNFLAXSYMNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl

Origin of Product

United States

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